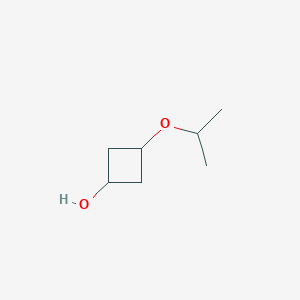

3-(Propan-2-yloxy)cyclobutan-1-ol

Description

Significance of Cyclobutane (B1203170) Scaffolds in Synthetic Chemistry and Materials Science

The cyclobutane motif, once considered a mere chemical curiosity, is now recognized as a privileged scaffold in both synthetic chemistry and materials science. acs.orgresearchgate.net In medicinal chemistry, the rigid, three-dimensional structure of the cyclobutane ring is increasingly utilized to create conformationally restricted analogues of bioactive molecules. auburn.edu This conformational locking can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacological properties. acs.org Notable examples of marketed drugs containing a cyclobutane ring include the hepatitis C protease inhibitor boceprevir (B1684563) and the anticancer agent carboplatin. auburn.edu

Beyond pharmaceuticals, cyclobutane derivatives are finding applications in materials science. Their inclusion in polymer backbones has led to the development of stress-responsive materials or mechanophores. acs.orgduke.edunih.gov These smart materials can undergo constructive chemical transformations in response to mechanical force, opening avenues for self-healing polymers and sensors. acs.orgduke.edu The [2+2] cycloaddition reactions used to form cyclobutane rings are also pivotal in creating cyclobutane-based polymers with unique thermal and mechanical properties. researchgate.netacs.org Furthermore, the cyclobutane unit is a structural element in a variety of natural products, some of which exhibit potent biological activities, including antimicrobial and insecticidal properties. researchgate.netrsc.orgnih.gov

Overview of Cyclobutane Chemistry and Ring Strain in Four-Membered Rings

The chemistry of cyclobutane is dominated by the inherent strain within its four-membered ring. This ring strain arises from two main factors: angle strain and torsional strain. The ideal bond angle for sp³-hybridized carbon atoms is 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be a rigid 90°, leading to significant angle strain. duke.edu To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation. libretexts.org This puckering slightly decreases the bond angles to around 88° but significantly reduces the torsional strain that would result from the eclipsing of hydrogen atoms in a planar structure. nih.govlibretexts.org

This inherent strain energy, calculated to be approximately 26.3 kcal/mol, makes cyclobutane and its derivatives thermodynamically less stable than their acyclic counterparts or larger ring systems like cyclohexane. acs.orgnih.govacs.org This instability, however, translates to enhanced reactivity. Cyclobutanes undergo a variety of ring-opening reactions, such as hydrogenation, that are not observed under similar conditions for larger, strain-free rings. nih.gov This "spring-loaded" nature of the cyclobutane ring is a powerful tool for synthetic chemists, providing a driving force for reactions that can lead to the formation of more complex acyclic or larger ring systems. acs.orgnsf.gov The stereoselective synthesis of substituted cyclobutanes is an active area of research, with methods like [2+2] cycloadditions and ring contractions of larger rings being prominent strategies. nsf.govnih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxycyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5(2)9-7-3-6(8)4-7/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKJZVGMPBOICL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties and Synthesis of 3 Propan 2 Yloxy Cyclobutan 1 Ol

Predicted Physicochemical Properties

The properties of this compound are determined by its constituent parts: the cyclobutanol (B46151) core and the isopropoxy substituent. The presence of both a hydroxyl and an ether group suggests it would be a polar molecule with the capacity for hydrogen bonding.

| Property | Predicted Value/Information |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol bldpharm.com |

| Appearance | Likely a liquid at room temperature |

| Boiling Point | Predicted to be higher than cyclobutanol (122-124 °C) due to increased molecular weight and polarity. |

| Solubility | Expected to be soluble in polar organic solvents. |

| CAS Number | 1515928-33-2 bldpharm.com |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the reduction of the corresponding ketone, 3-(propan-2-yloxy)cyclobutan-1-one (B1376200). This ketone precursor can be synthesized through various methods, such as the alkylation of a protected 3-hydroxycyclobutanone (B178150) followed by deprotection and oxidation, or via a [2+2] cycloaddition approach.

The final step, the reduction of the cyclobutanone (B123998) to the cyclobutanol, is a well-documented transformation. Studies on the hydride reduction of 3-substituted cyclobutanones have shown that these reactions are highly stereoselective. vub.ac.benih.govacs.org The use of common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically results in the preferential formation of the cis-cyclobutanol isomer. vub.ac.be This selectivity is attributed to the hydride attacking the carbonyl group from the face opposite to the substituent (anti-facial attack) to minimize steric hindrance and torsional strain in the transition state. vub.ac.benih.gov Therefore, the reduction of 3-(propan-2-yloxy)cyclobutan-1-one is expected to predominantly yield cis-3-(Propan-2-yloxy)cyclobutan-1-ol.

Ring Expansion and Rearrangement Strategies for Cyclobutanols

Acid-Catalyzed Rearrangements of Cyclopropylcarbinols to Cyclobutanols

A significant strategy for synthesizing cyclobutanol rings involves the acid-catalyzed rearrangement of cyclopropylcarbinols. This process hinges on the formation and subsequent rearrangement of a cyclopropylcarbinyl cation.

Under acidic conditions, the hydroxyl group of a cyclopropylcarbinol is protonated and eliminated as water, generating a highly reactive cyclopropylcarbinyl cation intermediate. nih.gov This cation can undergo a homoallylic rearrangement, where the cyclopropane (B1198618) ring opens to form a more stable, ring-expanded cyclobutyl cation. Subsequent quenching with water yields the corresponding cyclobutanol. The entire process is driven by the release of ring strain.

Chiral Brønsted acids, such as N-triflyl phosphoramide, have been successfully employed to catalyze asymmetric rearrangements of these systems. In this approach, the dehydration of a prochiral cyclopropylcarbinol generates a symmetrical cyclopropylcarbinyl cation, which is then trapped by a nucleophile in an enantioselective manner to yield chiral products. nih.gov

Another relevant transformation is the Cloke-Wilson rearrangement, which facilitates the ring expansion of cyclopropanes bearing an acceptor group. This reaction can be mediated by various Brønsted or Lewis acids. For instance, methanesulfonic acid has been used to catalyze the rearrangement, leading to fused tetrahydrofuran (B95107) structures. nih.gov Similarly, Lewis acids like titanium tetrachloride (TiCl₄) can mediate the rearrangement of cyclopropanes bearing both donor and acceptor groups to furnish substituted dihydrofurans. nih.gov These principles can be adapted for the synthesis of cyclobutanol cores from appropriately substituted cyclopropylcarbinols.

Table 1: Catalysts in Acid-Catalyzed Rearrangements

| Catalyst Type | Specific Example | Application | Reference |

|---|---|---|---|

| Chiral Brønsted Acid | N-triflyl phosphoramide | Asymmetric rearrangement of cyclopropylcarbinyl cations | nih.gov |

| Brønsted Acid | Methanesulfonic acid | Cloke-Wilson rearrangement to fused tetrahydrofurans | nih.gov |

| Lewis Acid | Titanium tetrachloride (TiCl₄) | Cloke-Wilson rearrangement to substituted dihydrofurans | nih.gov |

Pinacol-Type Rearrangements Leading to Cyclopentanone (B42830) Derivatives from Cyclobutanols

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (a vicinal diol) into a carbonyl compound, typically a ketone. wikipedia.orgorganic-chemistry.org First described by Wilhelm Rudolph Fittig in 1860, this reaction proceeds through a carbocation intermediate and involves a 1,2-migratory shift. wikipedia.orgbyjus.com

The mechanism involves four key steps:

Protonation: An acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). byjus.com If the hydroxyl groups are not identical, the one that forms a more stable carbocation upon leaving is preferentially protonated. wikipedia.org

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, leaving behind a carbocation. byjus.com

Rearrangement: An alkyl or aryl group from the adjacent carbon migrates to the positively charged carbon. This 1,2-shift is the defining step of the rearrangement. The driving force is the formation of a highly stable resonance-stabilized oxonium ion. wikipedia.orglibretexts.org The migratory aptitude generally follows the order: phenyl > hydride > tertiary alkyl > secondary alkyl > methyl. wikipedia.org

Deprotonation: The resulting oxonium ion is deprotonated to yield the final ketone product. byjus.com

When applied to cyclic systems, the pinacol rearrangement can induce ring expansion. masterorganicchemistry.com For instance, an acid-catalyzed rearrangement of a 1-(1-hydroxycyclobutyl)alkane-1,2-diol would lead to a cyclopentanone derivative. This transformation has been observed in the acid-catalyzed ring expansion of specific aryl cyclobutanols, which rearrange to yield corresponding cyclopentanone derivatives with excellent yields. mdpi.com This reaction pathway represents a potential side reaction or a subsequent transformation pathway for diol-substituted cyclobutane (B1203170) structures under acidic conditions.

Table 2: Key Steps in Pinacol Rearrangement

| Step | Description | Key Intermediate | Reference |

|---|---|---|---|

| 1 | Protonation of a hydroxyl group | Protonated diol | byjus.com |

| 2 | Loss of water | Carbocation | byjus.com |

| 3 | 1,2-Alkyl/Aryl Shift | Resonance-stabilized oxonium ion | wikipedia.orglibretexts.org |

| 4 | Deprotonation | Final ketone product | byjus.com |

Ethereal Linkage Formation in Cyclobutanol Scaffolds

Once the cyclobutanol core is established, the formation of the ether linkage is the next critical step in synthesizing compounds like this compound. This can be achieved through various alkoxylation or functionalization strategies.

Alkoxylation Approaches for the Synthesis of Cyclobutanol Ethers

Alkoxylation is a chemical reaction that involves the addition of an epoxide to a substrate. wikipedia.org In the context of alcohol modification, this typically refers to ethoxylation or propoxylation, where ethylene (B1197577) oxide or propylene (B89431) oxide reacts with an alcohol (ROH) to form a hydroxy ether (e.g., ROCH₂CH₂OH). wikipedia.org While this method introduces a hydroxyalkyl ether, a more direct and widely used method for forming simple alkyl ethers is the Williamson ether synthesis.

The Williamson ether synthesis is a versatile and long-standing method that proceeds via an Sₙ2 reaction between an alkoxide ion and a primary alkyl halide. youtube.com To synthesize this compound, this method would involve two main steps:

Alkoxide Formation: The hydroxyl group of a suitable cyclobutane precursor, such as cyclobutane-1,3-diol, is deprotonated using a strong base like sodium hydride (NaH) or sodium metal to form a sodium cyclobutanolate. youtube.com

Nucleophilic Substitution: The resulting alkoxide, a potent nucleophile, is then reacted with an appropriate alkyl halide, in this case, 2-bromopropane (B125204) or 2-iodopropane. The alkoxide performs a backside attack on the alkyl halide, displacing the halide ion and forming the desired ether linkage. youtube.com

For this synthesis to be efficient, the alkyl halide should ideally be primary or secondary to favor the Sₙ2 mechanism. The synthesis of this compound would likely involve protecting one of the hydroxyl groups of cyclobutane-1,3-diol, performing the Williamson synthesis on the free hydroxyl, and then deprotecting to reveal the final product.

Functionalization of Cyclobutane Alcohols for Ether Formation

Functionalization strategies focus on modifying the cyclobutane scaffold or the alcohol itself to facilitate ether bond formation. This can involve activating the alcohol or introducing a suitable reaction partner onto the cyclobutane ring.

The primary method of functionalizing the alcohol is converting it to an alkoxide, as detailed in the Williamson ether synthesis. This deprotonation step is crucial as alcohols are generally not nucleophilic enough to react directly with alkyl halides. youtube.com

More advanced techniques involve C–H functionalization, which creates new bonds by activating otherwise unreactive carbon-hydrogen bonds. nih.govacs.org In a complex synthesis, one could envision a strategy where a directing group is installed on the cyclobutane ring. This directing group could then guide a metal catalyst to functionalize a specific C–H bond, introducing a leaving group. Subsequent reaction with isopropoxide could then form the ether. For example, research has shown that directing groups like 8-aminoquinoline (B160924) can be coupled to a cyclobutane carboxylic acid to direct palladium-catalyzed C–H arylation reactions. nih.govacs.org While complex, this logic highlights modern approaches to selectively functionalize specific positions on a cyclobutane ring, which could be adapted for ether synthesis.

Furthermore, enzymatic reactions can be used for the stereoselective functionalization of cyclobutanol derivatives. For example, enzymes have been used for selective hydrolysis or esterification of cyclobutane diols and diacetates, allowing for the isolation of specific chiral intermediates that can be used in subsequent synthetic steps. mdpi.com

Stereochemical Aspects of 3 Propan 2 Yloxy Cyclobutan 1 Ol and Analogous Structures

Diastereoisomerism and Enantiomerism in Cyclobutanol (B46151) Derivatives

The structure of 3-(Propan-2-yloxy)cyclobutan-1-ol contains two stereogenic centers: the carbon atom bonded to the hydroxyl group (C1) and the carbon atom bonded to the isopropoxy group (C3). This substitution pattern allows for the existence of stereoisomers.

Diastereomerism: Cis/Trans Isomerism

Due to the restricted rotation around the carbon-carbon bonds within the cyclobutane (B1203170) ring, the substituents can be located on the same side or on opposite sides of the ring's plane. This leads to the formation of diastereomers, specifically cis and trans isomers.

cis-isomer: In the cis-isomer, the hydroxyl (-OH) group at C1 and the isopropoxy (-OCH(CH₃)₂) group at C3 are on the same face of the cyclobutane ring.

trans-isomer: In the trans-isomer, the hydroxyl group and the isopropoxy group are on opposite faces of the ring.

These isomers are distinct compounds with different physical and chemical properties. The interconversion between cis and trans isomers is not possible without breaking and reforming chemical bonds. Hydride reduction of 3-substituted cyclobutanones, a common synthetic route to such alcohols, has been shown to be highly selective for the formation of the cis alcohol, often in yields greater than 90%.

Enantiomerism: (R/S) Configuration

Both the cis and trans diastereomers of this compound are chiral because they lack an internal plane of symmetry. Therefore, each diastereomer exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other.

The absolute configuration of each stereocenter (C1 and C3) is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog (CIP) priority rules. To assign the configuration, the four groups attached to each chiral carbon are ranked by atomic number.

This results in a total of four possible stereoisomers for this compound, as detailed in the table below.

Table 1: Stereoisomers of this compound

| Diastereomer | Stereoisomer | C1 Configuration | C3 Configuration |

|---|---|---|---|

| cis | (1R,3S)-3-(Propan-2-yloxy)cyclobutan-1-ol | R | S |

| cis | (1S,3R)-3-(Propan-2-yloxy)cyclobutan-1-ol | S | R |

| trans | (1R,3R)-3-(Propan-2-yloxy)cyclobutan-1-ol | R | R |

The pair of cis isomers are enantiomers of each other, and the pair of trans isomers are enantiomers of each other. A cis isomer and a trans isomer are diastereomers of one another.

Control of Stereochemistry in Cyclobutane Synthesis

The synthesis of specific stereoisomers of cyclobutane derivatives is a significant challenge in organic chemistry. Given that different stereoisomers of a molecule can have distinct biological activities, methods that allow for the selective formation of a single desired isomer are of high value. The construction of these four-membered rings, especially in an enantiomerically pure form, is crucial as they are important structural units in natural products and bioactive molecules. Key strategies for achieving this control include the use of chiral auxiliaries, organocatalysis, and enantioselective catalytic methods.

Chiral Auxiliaries and Organocatalysis in Stereoselective Cycloadditions

Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product. This strategy involves a three-step sequence: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary. In the context of cyclobutane synthesis, a chiral auxiliary can be attached to one of the reacting partners in a [2+2] cycloaddition. The steric and electronic properties of the auxiliary then favor the formation of one diastereomer of the cyclobutane product over the others.

Organocatalysis

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. In the synthesis of cyclobutanes, chiral organocatalysts have emerged as powerful tools for controlling stereochemistry. These catalysts can activate substrates in a way that leads to highly enantioselective and diastereoselective [2+2] cycloaddition reactions. For example, an organocatalytic formal [2+2] cycloaddition initiated by a vinylogous Friedel–Crafts alkylation has been developed to produce pyrrole-functionalized cyclobutanes with three contiguous stereocenters with excellent stereocontrol. This approach relies on the tandem activation of the starting materials by the organocatalyst.

Enantioselective Catalytic Methods in Cyclobutane Construction

The development of catalytic enantioselective methods for synthesizing cyclobutanes has been an area of intense research. These methods offer the advantage of using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Transition metal catalysts, often complexed with chiral ligands, are particularly effective. For instance, cobalt catalysts have been used for the enantioselective [2+2] cycloaddition between alkynes and alkenyl derivatives, producing a wide variety of cyclobutenes with high enantioselectivity. These cyclobutenes are valuable precursors for the synthesis of highly functionalized cyclobutanes.

Another powerful strategy involves the modification of existing cyclobutane skeletons. For example, a sequential process involving an enantioselective reduction of a cyclobutanone (B123998) followed by a diastereospecific iridium-catalyzed C–H functionalization has been used to create contiguous stereocenters on cyclobutanol derivatives. This method demonstrates how a combination of catalytic steps can be used to build stereochemical complexity in a controlled manner.

Furthermore, novel synthetic routes, such as the stereospecific contraction of readily available pyrrolidines using iodonitrene chemistry, have been developed to produce multisubstituted cyclobutanes. This method proceeds through a radical pathway and has been shown to create unsymmetrical spirocyclobutanes with high stereocontrol.

Conformational Analysis of the Cyclobutane Ring System

The cyclobutane ring is characterized by significant ring strain, which arises from both angle strain and torsional strain. If the ring were perfectly planar and square, the C-C-C bond angles would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. This deviation causes angle strain. Additionally, a planar conformation would lead to eight fully eclipsed C-H bonds, resulting in substantial torsional strain.

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, "puckered" or "folded" conformation. In this conformation, one of the carbon atoms is bent out of the plane formed by the other three, creating a shape often described as a butterfly. This puckering reduces the eclipsing interactions between adjacent C-H bonds, thereby lowering the torsional strain. However, this comes at the cost of slightly increased angle strain, as the C-C-C bond angles decrease to about 88°.

The energy barrier for the interconversion between equivalent puckered conformations is low, meaning the ring is flexible and can rapidly "flip" at room temperature. The equilibrium puckered geometry of cyclobutane is a balance between relieving ring strain (which favors a planar structure) and minimizing torsional strain (which favors a puckered structure). Studies have suggested that this puckering is also stabilized by hyperconjugative interactions.

For substituted cyclobutanes like this compound, the substituents will occupy specific positions on the puckered ring. They can be in either an "axial" or "equatorial" position relative to the approximate plane of the ring. The preferred conformation will be the one that minimizes steric interactions between the substituents.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (1R,3S)-3-(Propan-2-yloxy)cyclobutan-1-ol |

| (1S,3R)-3-(Propan-2-yloxy)cyclobutan-1-ol |

| (1R,3R)-3-(Propan-2-yloxy)cyclobutan-1-ol |

| (1S,3S)-3-(Propan-2-yloxy)cyclobutan-1-ol |

Reactivity and Transformational Chemistry of Cyclobutanol Derivatives

Strain-Release Reactions in Cyclobutane (B1203170) Systems

Cyclobutanes possess significant ring strain, a consequence of compressed C-C-C bond angles and eclipsing hydrogen interactions. carewellpharma.in This stored energy, often referred to as strain energy, makes the C-C bonds within the ring susceptible to cleavage under various conditions, leading to more stable, open-chain structures. nih.govresearchgate.net This principle, known as strain-release, is a key driver for the reactivity of cyclobutane derivatives. nih.govnih.gov While unsubstituted cyclobutane is kinetically unreactive, the introduction of functional groups, such as the hydroxyl and isopropoxy groups in 3-(Propan-2-yloxy)cyclobutan-1-ol, can facilitate these transformations. chemistryviews.org The reactivity, however, is not solely predicted by the absolute strain energy; electronic delocalization in the transition state also plays a crucial role. nih.govox.ac.uk

Metal-Catalyzed Ring Cleavage and Rearrangements

Transition metals, particularly palladium, are highly effective catalysts for promoting the cleavage of C-C bonds in strained ring systems like cyclobutanols. chemrxiv.org These metals can orchestrate a variety of transformations that are otherwise challenging to achieve.

Palladium-Catalyzed Csp3–Csp3 Bond Cleavage and Formal [2+2]-Retrocyclization of Cyclobutanols

Palladium catalysts can facilitate the cleavage of Csp³–Csp³ bonds in cyclobutanols, a process that has garnered significant attention. nih.govnih.govacs.org The reaction is often initiated by the coordination of the cyclobutanol's hydroxyl group to the palladium center, followed by a β-carbon elimination step that opens the strained ring to form a sigma-alkyl palladium intermediate. nih.govacs.org This intermediate can then undergo further reactions.

A notable transformation is the formal [2+2]-retrocyclization, where a palladium catalyst, often in the presence of a bulky biarylphosphine ligand like JohnPhos, promotes a two-fold Csp³–Csp³ bond cleavage. nih.govnih.govacs.org This sequential cleavage of both a strained and an unstrained C-C bond can lead to the fragmentation of the cyclobutanol (B46151) into two distinct two-carbon units. nih.govacs.org For a substrate like this compound, this pathway would be expected to yield products derived from the fragmentation of the four-membered ring.

Beta-C Elimination Pathways in Cyclobutanols

Beta-carbon elimination is a fundamental step in many metal-catalyzed reactions of cyclobutanols. rsc.orgresearchgate.net This process involves the cleavage of a carbon-carbon bond that is in the beta position relative to the metal center. wikipedia.org In the case of cyclobutanols, the reaction is typically initiated by the formation of a metal alkoxide from the alcohol moiety. The release of ring strain provides a strong thermodynamic driving force for the subsequent cleavage of the proximal C-C bond, generating a ring-opened organometallic intermediate. rsc.orgresearchgate.net This intermediate can then participate in a variety of catalytic cycles. acs.org For this compound, this pathway would lead to a linear, unstrained organometallic species, which could then be functionalized further.

Cyclobutanols as Masked Functional Groups in Organic Synthesis

The predictable nature of their ring-opening reactions allows cyclobutanols to serve as "masked" or protected forms of other functional groups. acs.orgacs.orgresearchgate.net A synthetic strategy can incorporate the stable cyclobutanol ring, which can endure various chemical conditions, and then later "unmask" it through a specific ring-opening reaction to reveal a desired functionality. nih.govnih.gov For instance, cyclobutanols can be considered precursors to γ-arylated ketones or can be used to introduce an acetyl group into a molecule late in a synthetic sequence. chemrxiv.orgresearchgate.net The vinylcyclobutanol moiety has also been explored as a composite functional group that can participate in complex cyclization reactions. capes.gov.br This approach offers a powerful tool for the strategic construction of complex molecules.

Nucleophilic and Electrophilic Ring-Opening Reactions of Cyclobutanes

Beyond metal catalysis, the strained ring of cyclobutanes can also be opened by nucleophilic or electrophilic attack. The outcome of these reactions is often dictated by the substitution pattern on the ring.

Nucleophilic Ring-Opening: While simple cyclobutanes are generally resistant to nucleophiles, those substituted with electron-withdrawing "acceptor" groups can undergo ring-opening. chemistryviews.orgfigshare.com In these "donor-acceptor" cyclobutanes, a nucleophile attacks a carbon atom, triggering the cleavage of a C-C bond to relieve ring strain. researchgate.net A variety of nucleophiles, including electron-rich arenes, thiols, and selenols, can initiate this process, often catalyzed by a Lewis acid like aluminum chloride. chemistryviews.orgfigshare.com For a molecule like this compound, the hydroxyl group could potentially act as an internal nucleophile under certain conditions, or external nucleophiles could be employed.

Electrophilic Ring-Opening: The activation of cyclobutanes by electrophiles can also lead to ring-opening. For example, Brønsted acids in solvents like hexafluoroisopropanol (HFIP) can catalyze the hydroarylation of monosubstituted cyclopropanes, a related strained system, by an SN1-type ring-opening mechanism. rsc.org In the case of this compound, an electrophile could coordinate to the hydroxyl or ether oxygen, making the ring more susceptible to cleavage. This type of reaction is a key step in certain pericyclic reactions, such as the electrocyclic ring opening of cyclohexadienes, which shares mechanistic principles with cyclobutane chemistry. masterorganicchemistry.com

The following table summarizes the key reactivity patterns discussed:

| Reaction Type | Initiator / Catalyst | Key Mechanistic Step | Expected Outcome for this compound |

| Strain-Release Reactions | Heat, Light, Catalysts | C-C bond cleavage driven by relief of ~26 kcal/mol of ring strain. | Formation of more stable, acyclic isomers. |

| Palladium-Catalyzed Retrocyclization | Pd(OAc)₂, Bulky Ligands (e.g., JohnPhos) | Two-fold Csp³–Csp³ bond cleavage via a palladacycle intermediate. nih.govacs.org | Fragmentation into two separate two-carbon molecules. nih.govacs.org |

| Beta-Carbon Elimination | Transition Metals (e.g., Pd, Rh, Ni) | Formation of a metal alkoxide followed by β-C-C bond cleavage. rsc.orgacs.org | Formation of a linear organometallic intermediate for further functionalization. |

| Nucleophilic Ring-Opening | Nucleophiles (Arenes, Thiols), Lewis Acids | Attack of a nucleophile on the ring, often on a "donor-acceptor" system. chemistryviews.orgfigshare.com | Formation of a γ-substituted open-chain product. |

| Electrophilic Ring-Opening | Brønsted or Lewis Acids | Activation of a functional group by an electrophile, promoting C-C bond scission. rsc.org | Generation of a carbocationic intermediate leading to various acyclic products. |

Spectroscopic Characterization Methodologies in Cyclobutanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-(Propan-2-yloxy)cyclobutan-1-ol

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the cyclobutane (B1203170) ring, the isopropoxy group, and the hydroxyl group. The chemical shifts (δ) and coupling constants (J) would provide information about the connectivity and stereochemistry of the molecule. For instance, the protons on the cyclobutane ring would likely appear as complex multiplets in the range of 1.5-2.5 ppm. The methine proton of the isopropoxy group (-OCH(CH₃)₂) would be a septet, while the methyl protons would be a doublet. The position of the hydroxyl proton signal is variable and can be confirmed by D₂O exchange.

A hypothetical ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the cyclobutane ring would be expected in the aliphatic region, with the carbon bearing the hydroxyl group (C-1) and the carbon bearing the isopropoxy group (C-3) shifted downfield. The two methyl carbons of the isopropoxy group would be equivalent, resulting in a single signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and have not been experimentally verified.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| OH | 1.5 - 4.0 | singlet (broad) |

| CH-OH (C1-H) | 3.5 - 4.5 | multiplet |

| CH₂ (C2/C4-H) | 1.8 - 2.8 | multiplet |

| CH-O-iPr (C3-H) | 3.8 - 4.2 | multiplet |

| CH-(isopropoxy) | 3.5 - 4.0 | septet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and have not been experimentally verified.)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (CH-OH) | 65 - 75 |

| C-2 / C-4 (CH₂) | 30 - 40 |

| C-3 (CH-O-iPr) | 70 - 80 |

| CH (isopropoxy) | 65 - 75 |

Infrared (IR) Spectroscopy for Functional Group Analysis in Cyclobutanol (B46151) Derivatives

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, the most characteristic absorption would be a broad band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. The presence of an ether linkage would be indicated by a C-O stretching band in the 1050-1150 cm⁻¹ region. C-H stretching vibrations from the alkyl groups would appear just below 3000 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Alcohol (O-H stretch) | 3200 - 3600 | Broad |

| Alkane (C-H stretch) | 2850 - 3000 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) Techniques in Cyclobutanol Characterization

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a compound, allowing for the determination of its elemental composition. For this compound (C₇H₁₄O₂), the expected exact mass would be approximately 130.0994 g/mol . The fragmentation pattern observed in the mass spectrum would offer further structural information. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage.

Table 4: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₇H₁₄O₂ | 130.0994 |

| [M-H₂O]⁺ | C₇H₁₂O | 112.0888 |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would be able to determine the precise bond lengths, bond angles, and the stereochemical relationship (cis/trans) between the hydroxyl and isopropoxy groups on the cyclobutane ring. bldpharm.com For a chiral molecule, X-ray crystallography of a single crystal can also establish the absolute configuration. organicchemistrydata.org However, this requires the formation of suitable single crystals, which can be a challenging process. To date, no crystal structure for this compound has been deposited in crystallographic databases. organicchemistrydata.org

Advanced Applications and Future Research Directions

Utility of 3-(Propan-2-yloxy)cyclobutan-1-ol as a Versatile Synthetic Intermediate and Building Block

The utility of this compound as a synthetic intermediate is rooted in the reactivity of its functional groups and the strained nature of the cyclobutane (B1203170) core. Strained carbocyclic molecules are highly useful synthetic tools, and due to their inherent ring strain, selective modifications of their structures can be strategically employed in organic synthesis. rsc.org The presence of a hydroxyl group allows for a wide range of classical alcohol reactions, such as oxidation to the corresponding ketone, 3-(propan-2-yloxy)cyclobutan-1-one (B1376200), or conversion into esters and ethers. Furthermore, the hydroxyl group can be transformed into a good leaving group, facilitating nucleophilic substitution or elimination reactions.

The isopropoxy group, while generally more stable, can influence the reactivity and selectivity of reactions at other positions on the ring. The cyclobutane ring itself can undergo various transformations, including ring-opening and ring-expansion reactions, which provide access to a diverse array of acyclic and larger cyclic compounds. rsc.org This makes functionalized cyclobutanes like this compound valuable as versatile building blocks, where a single, readily prepared intermediate can be elaborated in a modular fashion to create a variety of more complex structures. researchgate.net The development of methods to prepare cyclobutanes with synthetic handles for further modification is an area of active interest. rsc.org

A summary of potential synthetic transformations for this compound is presented below.

| Reaction Type | Reagents/Conditions | Potential Product(s) |

| Oxidation | PCC, DMP, or Swern oxidation | 3-(Propan-2-yloxy)cyclobutan-1-one |

| Esterification | Acyl chloride or carboxylic acid with catalyst | 3-(Propan-2-yloxy)cyclobutyl ester |

| Etherification | Alkyl halide with base (Williamson ether synthesis) | 1-Alkoxy-3-(propan-2-yloxy)cyclobutane |

| Nucleophilic Substitution | Activation of OH, followed by nucleophile | 3-(Propan-2-yloxy)cyclobutyl-Nu |

| Ring-Opening | Acid or metal catalysis | Functionalized acyclic compounds |

| Ring-Expansion | Rearrangement reactions (e.g., Tiffeneau-Demjanov) | Substituted cyclopentanones |

Role in the Synthesis of Complex Molecular Architectures and Natural Products

Cyclobutane motifs are present in a variety of natural products and pharmaceutically active molecules. researchgate.net Consequently, functionalized cyclobutanes are key intermediates in the total synthesis of numerous bioactive compounds. rsc.org While specific examples detailing the use of this compound in natural product synthesis are not prevalent in the literature, the general strategy of employing substituted cyclobutane building blocks is well-established. For instance, a modular synthesis of enantioenriched polyfunctionalized cyclobutanes was developed for the synthesis of (+)-rumphellaone A, showcasing the power of this approach. researchgate.net

The strategic incorporation of a 3-alkoxycyclobutanol derivative allows for the construction of complex molecular frameworks. The cyclobutane ring acts as a rigid scaffold, influencing the three-dimensional orientation of appended functional groups. This conformational rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets. The "escape from flatland" strategy in medicinal chemistry encourages the use of three-dimensional scaffolds like cyclobutanes to improve the success rates of drug candidates in preclinical development. youtube.com The functional groups of this compound provide handles for its incorporation into larger, more complex structures, including those found in natural products.

Development of Novel Catalytic Transformations Involving Cyclobutanol (B46151) Derivatives

Recent advances in catalysis have opened new avenues for the transformation of cyclobutanol derivatives. These methods offer high efficiency and selectivity, often under mild reaction conditions. A key area of development is the use of transition metal catalysis for the functionalization and rearrangement of these strained rings.

For example, palladium-catalyzed aminocarbonylation of cyclobutanols has been developed to produce 1,1- and 1,2-substituted cyclobutanecarboxamides, with the regioselectivity controlled by the choice of ligand. google.com This transformation is significant as it keeps the cyclobutane core intact while introducing valuable amide functionality. google.com Such a strategy could potentially be applied to this compound to generate novel substituted cyclobutane carboxamides.

Another area of intense research is the catalytic enantioselective reduction of cyclobutanones to access chiral cyclobutanols. youtube.com While the reduction of the corresponding ketone, 3-(propan-2-yloxy)cyclobutan-1-one, would yield the target alcohol, asymmetric catalysis provides a route to enantioenriched versions, which are crucial for the synthesis of chiral drugs and natural products. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully employed for the reduction of cyclobutenones. youtube.com

The development of catalytic systems that can control the regioselectivity of ring-opening or ring-expansion reactions of cyclobutanols is also a major focus. These transformations, driven by the release of ring strain, can be powerful tools for constructing more complex molecular skeletons.

| Catalytic Transformation | Catalyst System | Potential Application to this compound |

| Aminocarbonylation | Palladium with specific phosphine (B1218219) ligands | Synthesis of 3-(propan-2-yloxy)cyclobutanecarboxamides |

| Asymmetric Reduction (of corresponding ketone) | Chiral Ruthenium or Borane catalysts | Enantioselective synthesis of (1R,3S)- or (1S,3R)-3-(Propan-2-yloxy)cyclobutan-1-ol |

| C-H Silylation | Iridium catalysts | Diastereoselective functionalization of the cyclobutane ring |

| Ring-Opening/Cleavage | Transition metal catalysts | Access to functionalized acyclic chains |

Exploration of New Methodologies for Cyclobutane Functionalization

Beyond the direct transformation of the existing functional groups, modern synthetic methodologies are being explored to directly functionalize the carbon-hydrogen (C-H) bonds of the cyclobutane ring. C-H functionalization represents a highly efficient and atom-economical approach to molecular synthesis, as it avoids the need for pre-functionalized starting materials. researchgate.net

Directed C-H functionalization, where a directing group guides a catalyst to a specific C-H bond, has been successfully applied to cyclobutane systems. researchgate.net For a molecule like this compound, the hydroxyl group could potentially serve as a directing group for C-H activation at an adjacent position on the ring. This would allow for the introduction of new substituents with high levels of regio- and stereocontrol. For example, a sequential enantioselective reduction of a cyclobutanone (B123998) followed by a diastereospecific iridium-catalyzed C-H silylation has been reported to install contiguous stereogenic centers on a cyclobutane ring.

The development of new catalytic systems that can functionalize the C-H bonds of cyclobutanes without the need for a directing group is another frontier. These methods would offer even greater flexibility in the synthesis of novel cyclobutane derivatives. The application of such advanced methodologies to this compound could unlock new pathways to previously inaccessible molecular architectures, further cementing the role of substituted cyclobutanes as key building blocks in modern organic synthesis. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Propan-2-yloxy)cyclobutan-1-ol?

- Methodology :

- Cyclization of Precursors : A primary route involves cyclization of 3-(propan-2-yloxy)cyclobutanone with ammonia or amine sources under reducing conditions (e.g., NaBH₄) to form the cyclobutane backbone .

- Etherification : Reacting cyclobutan-1-ol derivatives with isopropyl halides (e.g., 2-bromopropane) in the presence of a base (e.g., NaOH) to introduce the propan-2-yloxy group .

Q. How is the compound characterized spectroscopically?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR confirm the cyclobutane ring structure and isopropyl ether group. For example, a singlet at δ 1.2 ppm (CH₃ of isopropyl) and multiplets for cyclobutane protons (δ 3.0–4.0 ppm) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 145.2) and fragmentation patterns to validate the structure .

- IR : Stretching frequencies for hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) groups are diagnostic .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Solubility data should be experimentally verified due to variability in reported values .

- Stability : Stable under inert atmospheres (N₂/Ar) but sensitive to prolonged exposure to light or acidic/basic conditions, which may degrade the ether linkage .

Advanced Research Questions

Q. How does the cyclobutane ring strain influence reactivity in substitution or oxidation reactions?

- Reactivity Insights :

- The strained cyclobutane ring enhances susceptibility to ring-opening reactions under thermal or catalytic conditions (e.g., Pd/C hydrogenolysis).

- Oxidation with Jones reagent yields 3-(propan-2-yloxy)cyclobutanone, while ozonolysis fragments the ring .

- Experimental Design : Monitor reaction progress via TLC and optimize catalysts (e.g., Ru-based systems) to control selectivity .

Q. What computational models predict the compound’s physicochemical and pharmacokinetic properties?

- Methodology :

- DFT Calculations : Used to model the compound’s conformation, electron density, and H-bonding potential. For example, the hydroxyl group’s pKa (~12.5) can be predicted using Gaussian09 .

- ADMET Prediction : Tools like SwissADME estimate logP (~1.8), blood-brain barrier permeability, and CYP450 inhibition profiles to guide biological studies .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives?

- Stereochemical Strategies :

- Chiral Catalysts : Use of (R)-BINAP or Jacobsen catalysts in asymmetric hydrogenation to achieve enantiomeric excess (>90%) .

- Resolution Techniques : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers post-synthesis.

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.